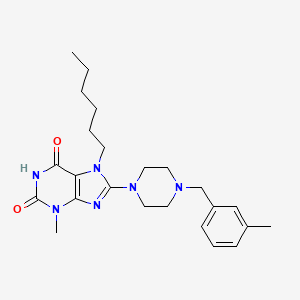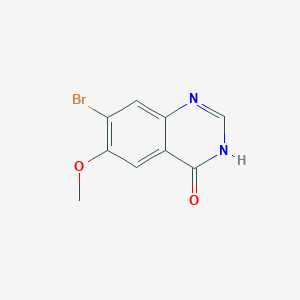
7-hexyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hexyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as JM-1232, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of purine derivatives, which are known to have various biological activities.
Scientific Research Applications
Antituberculosis Activity
A novel series of purine linked piperazine derivatives, including 7-hexyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, was synthesized to identify potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt MurB, a key enzyme in the biosynthesis of peptidoglycan, thereby exerting antiproliferative effects against tuberculosis. Several analogues demonstrated promising activity against Mycobacterium tuberculosis H37Rv, with potencies surpassing current drugs like Ethambutol. Computational molecular docking further supported the strong interactions of these inhibitors with MurB, providing a basis for future preclinical agent development against tuberculosis (Konduri et al., 2020).
Cardiovascular Applications
The compound has also been explored for its cardiovascular activity. Specifically, derivatives of this compound have shown significant antiarrhythmic and hypotensive effects. For instance, compounds with specific modifications like the 8-alkylamino substitution demonstrated prophylactic antiarrhythmic activity in experimentally induced arrhythmia. Additionally, some derivatives displayed hypotensive activity, particularly those with benzylamino or pyridin-2-yl-methylamino groups. These findings suggest potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antiasthmatic Activity
Another significant area of application is in the treatment of asthma. Derivatives of 7-hexyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione have been synthesized and characterized for their potential as antiasthmatic agents. These compounds have shown substantial vasodilatory activity, a crucial factor in treating asthma. The most active derivatives in this series indicated that compounds with specific structural modifications could serve as potent anti-asthmatic compounds, providing new avenues for therapeutic intervention in asthma management (Bhatia et al., 2016).
properties
IUPAC Name |
7-hexyl-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-4-5-6-7-11-30-20-21(27(3)24(32)26-22(20)31)25-23(30)29-14-12-28(13-15-29)17-19-10-8-9-18(2)16-19/h8-10,16H,4-7,11-15,17H2,1-3H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWYOGCWEZDUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC(=C4)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2631817.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)
![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)